Diethyl 6-(aminomethyl)pyrimidine-2,4-dicarboxylate
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Overview
Description
Diethyl 6-(aminomethyl)pyrimidine-2,4-dicarboxylate is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 6-(aminomethyl)pyrimidine-2,4-dicarboxylate typically involves the reaction of diethyl pyridine-2,4-dicarboxylate with aminomethyl derivatives under controlled conditions. One common method involves the use of molecular iodine as a catalyst in acetonitrile at elevated temperatures . The reaction proceeds through a series of steps, including nucleophilic substitution and cyclization, to form the desired pyrimidine derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to ensure high yield and purity of the final product. The use of eco-friendly catalysts and solvents is also considered to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Diethyl 6-(aminomethyl)pyrimidine-2,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.
Reduction: Reduction reactions can convert the compound into its dihydropyrimidine derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions include pyrimidine N-oxides, dihydropyrimidines, and various substituted pyrimidine derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Diethyl 6-(aminomethyl)pyrimidine-2,4-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of Diethyl 6-(aminomethyl)pyrimidine-2,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit or activate enzymes, bind to receptors, and interfere with cellular processes. For example, its antioxidant properties may be mediated through the inhibition of metabolic enzymes and reduction of nitric oxide production .
Comparison with Similar Compounds
Similar Compounds
- Diethyl pyridine-2,4-dicarboxylate
- Dimethyl 2,6-pyridinedicarboxylate
- 2-Amino-4,6-diaryl pyrimidine derivatives
Uniqueness
Diethyl 6-(aminomethyl)pyrimidine-2,4-dicarboxylate is unique due to its specific aminomethyl substitution on the pyrimidine ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
944901-76-2 |
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Molecular Formula |
C11H15N3O4 |
Molecular Weight |
253.25 g/mol |
IUPAC Name |
diethyl 6-(aminomethyl)pyrimidine-2,4-dicarboxylate |
InChI |
InChI=1S/C11H15N3O4/c1-3-17-10(15)8-5-7(6-12)13-9(14-8)11(16)18-4-2/h5H,3-4,6,12H2,1-2H3 |
InChI Key |
ANHHCCGZEPXICT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC(=NC(=C1)CN)C(=O)OCC |
Origin of Product |
United States |
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